2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

Description

Overview of 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

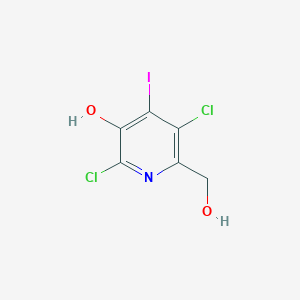

This compound is a halogenated pyridinol derivative with the molecular formula C₆H₄Cl₂INO₂ and a molar mass of 319.91 g/mol . Its IUPAC name, 2,5-dichloro-6-(hydroxymethyl)-4-iodo-3-pyridinol , reflects the substitution pattern: chlorine atoms at positions 2 and 5, an iodinated C4, and a hydroxymethyl group at C6 (Figure 1). The compound’s SMILES notation, OC1=C(I)C(Cl)=C(CO)N=C1Cl , encodes its planar aromatic structure with polar functional groups.

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₄Cl₂INO₂ | |

| Molar mass | 319.91 g/mol | |

| Melting point | Not widely reported | - |

| Solubility | Limited data; presumed soluble in polar aprotic solvents | - |

The hydroxymethyl group enhances hydrogen-bonding capacity, while halogen atoms contribute to electrophilic reactivity.

Historical Context and Discovery

The compound’s synthesis aligns with advances in directed halogenation strategies for pyridine derivatives. While its exact discovery timeline remains undocumented, analogous methodologies from the 2010s—such as phosphine-mediated halogenation—provide context. For instance, the use of heterocyclic phosphines to install halogens regioselectively at the C4 position of pyridines, as demonstrated in Selective Halogenation of Pyridines Using Designed Phosphine Reagents (2020), likely influenced its development.

Key milestones include:

- Iodination techniques : Early methods employed iodine with sodium bicarbonate, as seen in related pyridinol syntheses.

- Chlorination advancements : Modern protocols use chlorinating agents (e.g., POCl₃) to introduce Cl atoms at C2 and C5.

- Functional group compatibility : The stability of the hydroxymethyl group under halogenation conditions enabled precise substitution.

Significance of Halogenated Pyridinols in Chemical Research

Halogenated pyridinols are pivotal in multiple domains:

Table 1: Applications of Halogenated Pyridinols

In drug discovery, the iodine atom in this compound serves as a versatile handle for cross-coupling reactions, enabling rapid diversification of lead compounds. For agrochemicals, chlorine and iodine substituents enhance bioactivity by modulating electron distribution and steric bulk.

Scope and Objectives of the Review

This review consolidates knowledge on This compound with three objectives:

- Synthetic pathways : Analyze regioselective halogenation and hydroxymethylation strategies.

- Reactivity profiles : Explore nucleophilic substitution and cross-coupling potential.

- Applications : Highlight uses in medicinal chemistry and materials science.

By excluding pharmacokinetic and toxicological data, the focus remains on structural and functional attributes critical for research applications.

Properties

IUPAC Name |

2,5-dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2INO2/c7-3-2(1-11)10-6(8)5(12)4(3)9/h11-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUULUSWRAABWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=N1)Cl)O)I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101227775 | |

| Record name | 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-52-9 | |

| Record name | 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Lithiation Approach

A prominent method for preparing halogenated pyridines related to this compound involves lithiation followed by electrophilic halogenation under controlled low temperatures:

- Starting from a brominated or chlorinated dichloropyridine (e.g., 5-bromo-2,3-dichloropyridine), the compound is dissolved in an inert solvent like ethyl ether and cooled to approximately -78°C.

- A lithiating agent such as n-butyl lithium is slowly added to generate the lithiated intermediate (e.g., 2,3-dichloro-5-lithiopyridine).

- Immediately after lithiation, iodine (I2) is added at low temperature to introduce the iodine atom selectively, yielding the iodopyridine derivative.

- The reaction mixture is then warmed to room temperature, and the product is isolated by standard extraction and purification techniques such as recrystallization.

This method allows precise installation of iodine at the desired position due to the regioselectivity of lithiation and electrophilic quenching with iodine.

Iodination via Aqueous Alkaline Iodide and Chlorination

An alternative route involves:

- Iodination of 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution, forming 3-chloro-5-iodo-2-pyridinol.

- This intermediate is then treated with chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5) under reflux conditions to convert hydroxyl groups to chloro substituents, yielding 2,3-dichloro-5-iodopyridine.

- The product is precipitated by quenching the reaction mixture in cold water or crushed ice and purified by filtration and recrystallization.

This method is advantageous for large-scale synthesis due to the use of aqueous media and relatively mild conditions.

Hydroxymethylation

The introduction of the hydroxymethyl group at the 6-position (adjacent to the chloro substituent) can be achieved by:

- Starting from a chlorinated iodopyridine intermediate, a selective hydroxymethylation can be performed using formaldehyde or paraformaldehyde under basic or acidic conditions.

- Alternatively, reduction of an aldehyde precursor at the 6-position to the corresponding hydroxymethyl derivative using reducing agents such as sodium borohydride (NaBH4) may be employed.

- Protection/deprotection strategies might be necessary to avoid side reactions on the pyridinol moiety.

Although specific detailed procedures for hydroxymethylation of this exact compound are scarce, related pyridin-3-ol derivatives have been hydroxymethylated via these classical methods.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Lithiation | n-Butyl lithium in hexane or ether | -78°C to -70°C | Slow addition, inert atmosphere |

| Iodination | Iodine (I2) in ether | -78°C to room temp | Immediate addition after lithiation |

| Chlorination | POCl3, SOCl2, PCl5, or Cl2 | Reflux (40–150°C) | Converts hydroxyl to chloro groups |

| Hydroxymethylation | Formaldehyde or paraformaldehyde, NaBH4 reduction | Ambient to mild heat | Control pH to avoid side reactions |

| Isolation and Purification | Extraction, recrystallization | Ambient | Use of solvents like toluene, water |

Purification and Characterization

- The final product is typically isolated as a solid with a melting point range around 56.5°C to 57.5°C (for related iodopyridines).

- Purification involves solvent extraction, recrystallization from suitable solvents (e.g., toluene), and drying under vacuum.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Intermediate/Starting Material | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|---|

| 1 | 5-Bromo-2,3-dichloropyridine | Lithiation | n-Butyl lithium, -78°C | 2,3-Dichloro-5-lithiopyridine (intermediate) |

| 2 | 2,3-Dichloro-5-lithiopyridine | Electrophilic iodination | Iodine (I2), -78°C | 2,3-Dichloro-5-iodopyridine |

| 3 | 5-Chloro-6-hydroxynicotinic acid | Iodination | I2 in aqueous alkaline iodide | 3-Chloro-5-iodo-2-pyridinol |

| 4 | 3-Chloro-5-iodo-2-pyridinol | Chlorination | POCl3, SOCl2, PCl5, reflux | 2,3-Dichloro-5-iodopyridine |

| 5 | Chlorinated iodopyridine intermediate | Hydroxymethylation | Formaldehyde, NaBH4 | 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol |

Research Findings and Notes

- The lithiation-iodination method provides high regioselectivity and yields for iodinated pyridines and is preferred for preparing halogenated pyridine intermediates.

- The aqueous iodination route followed by chlorination offers a scalable and practical alternative, especially for industrial applications.

- Hydroxymethylation requires careful control to avoid over-oxidation or side reactions, often involving protection of sensitive hydroxyl groups.

- The stability of lithiated intermediates is limited, necessitating immediate reaction with iodine.

- Reaction temperatures are critical, with low temperatures (-70 to -78°C) favored for lithiation and iodination to prevent side reactions.

- Purification by recrystallization ensures high purity and crystallinity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove halogen atoms or modify the hydroxymethyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, dehalogenated compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities between 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol and related compounds:

*Estimated based on molecular formula.

Key Comparative Insights

- Halogenation Effects: The iodine atom in this compound distinguishes it from its non-iodinated analog (C₆H₅Cl₂NO₂).

- Hydroxymethyl vs.

- Biological Relevance: While highlights NQO1-directed bioactivation in quinones (e.g., RH1), the halogenated pyridine core of this compound may interact with enzymes or receptors differently due to its distinct electronic profile and steric demands.

Biological Activity

Overview

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (CAS Number: 1261365-52-9) is a halogenated pyridine derivative characterized by the presence of two chlorine atoms, one iodine atom, and a hydroxymethyl group attached to the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's conformation and function. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, thereby affecting various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibits specific enzymes associated with cancer cell metabolism. The compound was found to reduce enzymatic activity significantly in vitro, suggesting its potential as a therapeutic agent in oncology.

-

Antimicrobial Efficacy :

- In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating its potential utility in treating bacterial infections.

- Cytotoxicity Assays :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two Cl, one I, hydroxymethyl group | Antimicrobial, anticancer |

| 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | Two Cl, hydroxymethyl group | Moderate antimicrobial |

| 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid | Two Cl, methoxy group | Antioxidant |

The presence of both chlorine and iodine atoms in this compound enhances its reactivity compared to similar compounds lacking these halogens. This unique profile contributes to its distinct biological activities.

Q & A

Q. Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClINO | Sigma-Aldrich |

| Molecular Weight | 194.02 g/mol (core structure) | |

| SMILES | OCc1nc(Cl)c(O)cc1Cl |

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Multi-Step Synthesis : Start with halogenation of pyridine derivatives. For example, iodination at the 4-position using N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation .

- Hydroxymethyl Introduction : Use reductive alkylation or protective group strategies (e.g., silyl protection for -OH groups) to prevent unwanted side reactions .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation. Adjust reaction time and temperature to enhance yield (e.g., 60–80°C for halogenation steps) .

Q. What techniques are critical for assessing the purity of this compound in academic research?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. A retention time shift may indicate residual solvents or halogenated impurities .

- Elemental Analysis : Confirm the % composition of C, H, N, and halogens to validate stoichiometry .

- Melting Point Analysis : Compare observed melting points with literature values (if available) to detect impurities.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation, as iodinated compounds are prone to light-induced decomposition .

- Moisture Control : Use desiccants or vacuum-sealed containers due to the hygroscopic nature of the hydroxymethyl group .

- Temperature : Long-term storage at -20°C is recommended for iodopyridines to preserve stability .

Q. How should researchers handle this compound to ensure safety in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of halogenated vapors .

- Waste Disposal : Follow institutional guidelines for halogenated waste. The compound is classified under Acute Toxicity Category 4 (H302: harmful if swallowed) .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective halogenation of this pyridine derivative?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing hydroxymethyl group directs electrophiles (e.g., I) to the 4-position of the pyridine ring. Computational studies (DFT calculations) can model charge distribution to predict reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogenation rates by stabilizing transition states .

Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The iodopyridine core allows Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for target engagement. For example, coupling with boronic acids can generate analogs for kinase selectivity screening .

- Biological Assays : Test derivatives in enzymatic assays (e.g., ATP-binding site inhibition) and compare with reference inhibitors like imatinib. Structure-activity relationship (SAR) studies can optimize potency .

Q. What computational strategies are effective in predicting the compound’s interactions with biomolecules?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., tyrosine kinases). The iodine atom’s van der Waals radius may occupy hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to refine docking predictions .

Q. How do structural modifications (e.g., replacing iodine with bromine) impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- Comparative Synthesis : Synthesize the brominated analog (2,5-Dichloro-6-(hydroxymethyl)-4-bromopyridin-3-ol) and compare yields, stability, and reaction rates. Bromine’s lower electronegativity may reduce oxidative stability .

- Bioactivity Screening : Test both analogs in cytotoxicity assays (e.g., against cancer cell lines) to evaluate halogen-dependent effects .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.